1-Hydroxyphenanthrene

Overview

Description

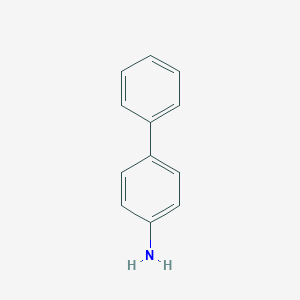

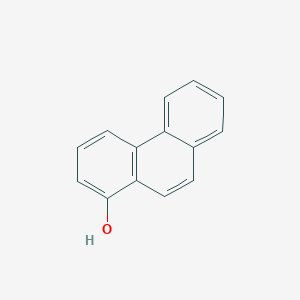

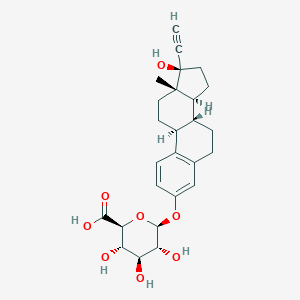

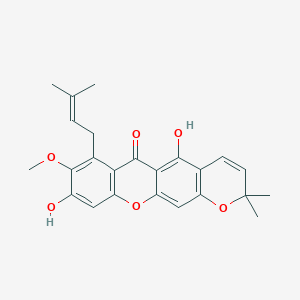

1-Hydroxyphenanthrene, also known as 1-phenanthrenol, belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound can be converted into 1-phenanthryl beta-D-glucoside.

1-phenanthrol is a phenanthrol. It has a role as a mouse metabolite.

Scientific Research Applications

Detection of Polycyclic Aromatic Hydrocarbon Exposure : Urinary levels of monohydroxylated phenanthrenes, including 1-Hydroxyphenanthrene, are used to detect polycyclic aromatic hydrocarbon (PAH) exposure from cigarette smoking, highlighting a dose-response relationship with smoking habits (Heudorf & Angerer, 2001).

Method Development for Detecting Low Levels in Biological Matrices : A method for detecting low levels of phenanthrene and hydroxyphenanthrene in biological matrices has been developed, enabling accurate risk assessment and metabolism studies (Grova et al., 2005).

Interaction with Human Serum Albumin : 9-hydroxyphenanthrene, a related compound, can form complexes with human serum albumin (HSA), influenced primarily by hydrophobic interactions and hydrogen bond force, which may impact biomacromolecules (Zhang et al., 2020).

Association with Hypertension : Urinary this compound exposure is associated with hypertension in the Korean adult population, suggesting a potential health risk (Lee, Kim & Ryu, 2020).

Monitoring Occupational Exposure to PAHs : Biological monitoring of occupational exposure to PAHs, including the use of this compound as a biomarker, has been a significant area of study. This includes understanding the correlation between internal and external doses of PAHs in workers (Mannschreck, Gündel & Angerer, 1996).

Analytical Method Development for Urinary Monohydroxy Metabolites : The development of a gas chromatography/mass spectrometry method to quantify urinary monohydroxy metabolites of polycyclic aromatic hydrocarbons in occupationally exposed subjects has been a significant advancement (Campo, Rossella & Fustinoni, 2008).

Environmental Studies : The adsorption of phenanthrene and its monohydroxy derivatives on polyvinyl chloride microplastics in aqueous solutions has been investigated, providing insights into environmental behavior and interactions of such compounds (Bao et al., 2020).

Toxicity Studies : The formation of toxic phenanthrene metabolite mixtures by specific microorganisms and their potential developmental toxic effects on zebrafish have been studied, highlighting the environmental and health implications of these compounds (Schrlau et al., 2017).

Future Directions

Phenanthrenes, including 1-Hydroxyphenanthrene, are a promising group of plant secondary metabolites . More than 40% of the currently known naturally occurring phenanthrenes were identified between 2008 and 2016 . The presence of certain substituent patterns may be restricted to specific families . Almost all of the newly isolated compounds have been studied for their biological activities . Further studies are required to evaluate the effects of low-dose long-term exposure to PAHs on hypertension and cardiovascular disease .

Mechanism of Action

Target of Action

1-Hydroxyphenanthrene, also known as 1-Phenanthrol, is a phenanthrol and a human metabolite of phenanthrene . It can be detected in the urine of persons exposed to polycyclic aromatic hydrocarbons (PAHs)

Biochemical Pathways

This compound is involved in the biodegradation of phenanthrene. The model fungus Cunninghamella elegans produces a glucoside conjugate of this compound (phenanthrene 1-O-beta-glucose) in the case of the biodegradation of phenanthrene . This suggests that this compound may play a role in the metabolism and detoxification of PAHs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that the adsorption of phenanthrene and its monohydroxy derivatives, including this compound, on polyvinyl chloride microplastics in aqueous solution is influenced by the presence of functional groups such as the hydroxyl group . This suggests that environmental factors such as the presence of microplastics and the chemical properties of the environment can influence the action of this compound.

Biochemical Analysis

Biochemical Properties

1-Hydroxyphenanthrene interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biodegradation of phenanthrene by the model fungus Cunninghamella elegans, which produces a glucoside conjugate of this compound . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

This compound influences cell function in several ways. It has been associated with hypertension in adults, indicating its potential impact on cell signaling pathways, gene expression, and cellular metabolism

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, it is known that exposure to PAHs, including this compound, can have various health effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of phenanthrene and can interact with various enzymes or cofactors

Properties

IUPAC Name |

phenanthren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBXZWADMKOZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872758 | |

| Record name | 1-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-56-9, 30774-95-9 | |

| Record name | 1-Hydroxyphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxyphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030774959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenanthrenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1FTF7MUY7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1-hydroxyphenanthrene (1-OHPHE) and how are humans exposed to it?

A1: 1-OHPHE is a metabolite of phenanthrene, a PAH formed during incomplete combustion of organic matter like fossil fuels, wood, and tobacco. Humans are exposed to phenanthrene primarily through inhalation of contaminated air, ingestion of contaminated food and water, and dermal contact with contaminated soil or products. [, , , , , ]

Q2: How is exposure to 1-OHPHE measured in humans?

A2: Exposure to 1-OHPHE is typically assessed by measuring its concentration in urine. This is because 1-OHPHE is a primary metabolite of phenanthrene and is excreted in urine. [, , , , , , , , , , , , , , ]

Q3: Are there certain occupations associated with higher levels of 1-OHPHE?

A3: Yes, studies have shown that workers in certain industries, such as coke oven workers, steel foundry workers, grill workers, and firefighters, tend to have higher levels of 1-OHPHE compared to the general population. This is likely due to increased exposure to PAHs in these occupational settings. [, , , , ]

Q4: Does smoking influence 1-OHPHE levels?

A4: Yes, smoking is a significant source of PAH exposure, and studies have consistently found higher levels of urinary 1-OHPHE in smokers compared to non-smokers. [, , , , , ]

Q5: Can second-hand smoke exposure contribute to 1-OHPHE levels?

A5: Yes, studies have demonstrated that exposure to second-hand smoke, both at home and in the workplace, is associated with elevated levels of 1-OHPHE in urine. [, , ]

Q6: What are the potential health effects associated with 1-OHPHE exposure?

A6: Research suggests that exposure to 1-OHPHE, often as part of mixed PAH exposure, may be linked to several health issues, including:

- Respiratory Issues: Reduced lung function, emphysema, chronic bronchitis, and asthma. [, , ]

- Endocrine Disruption: Altered thyroid hormone levels in both males and females. [, ]

- Reproductive Health: Associations with increased testosterone in males and estradiol in females. []

- Other Conditions: Links to periodontitis, urinary incontinence, kidney stones, depression, and childhood obesity. [, , , , ]

Q7: How might 1-OHPHE contribute to these health problems?

A7: The exact mechanisms are still under investigation, but some proposed mechanisms include:

- Oxidative Stress: PAHs, including phenanthrene and its metabolites, are known to induce oxidative stress, which can damage cells and contribute to various diseases. []

- Inflammation: Exposure to 1-OHPHE has been associated with systemic inflammation, a key factor in many chronic diseases. [, ]

- Endocrine Disruption: PAHs can interfere with the endocrine system by mimicking or blocking hormones, potentially leading to developmental and reproductive issues. [, , ]

Q8: Is there a link between 1-OHPHE and Chronic Obstructive Pulmonary Disease (COPD)?

A8: Yes, research suggests a link between exposure to environmental PAHs, including 1-OHPHE, and an increased risk of COPD. Systemic inflammation is believed to play a mediating role in this association. [, ]

Q9: How does iodine status influence the relationship between 1-OHPHE and thyroid function?

A9: Studies indicate that iodine status can modify the association between PAH exposure, including 1-OHPHE, and thyroid hormone levels. The specific interactions appear to differ between adolescents and adults and vary depending on factors like sex and smoking status. []

Q10: What is the significance of finding 1-OHPHE in fish bile?

A10: The presence of 1-OHPHE in fish bile serves as a biomarker of PAH exposure in aquatic environments. Measuring 1-OHPHE levels in fish can help assess the extent of PAH contamination in water bodies. [, , ]

Q11: What is the molecular formula and weight of 1-OHPHE?

A11: The molecular formula of 1-OHPHE is C14H10O, and its molecular weight is 194.23 g/mol. []

Q12: What are the common analytical methods used to measure 1-OHPHE in biological samples?

A12: Common techniques include:

- High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence detection, HPLC is widely used for separating and quantifying 1-OHPHE in urine and bile samples. [, , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive and specific method is used to measure 1-OHPHE and other PAH metabolites in various biological matrices. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B23532.png)

![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)